REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([I:11])[C:8]([OH:12])=[C:7]([Br:13])[CH:6]=1)[CH3:2].[CH2:15](O)[CH2:16][OH:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([I:11])[C:8]([O:12][CH2:15][CH2:16][OH:17])=[C:7]([Br:13])[CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
94.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)I)O)Br)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
63.2 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60.2 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
to warn to room temperature
|
Type
|
CUSTOM
|
Details
|
by removing ˜½ of the THF
|
Type
|
CONCENTRATION
|
Details
|
via concentration in vacuo
|
Type
|
ADDITION
|
Details
|
adding water
|
Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate several times
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil which
|
Type
|
CUSTOM
|
Details
|
The major portion of the solid byproducts were removed
|
Type
|
STIRRING
|
Details
|
by stirring with 50% ethyl acetate/hexane
|
Type
|
FILTRATION
|
Details
|
The solid byproduct was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the liquid was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
WASH
|
Details
|
Flash chromatography eluting with 5-15% ethyl acetate hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)I)OCCO)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |